3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline is a fluorinated aromatic compound. The presence of fluorine atoms in its structure imparts unique physical and chemical properties, making it valuable in various scientific and industrial applications. The compound is characterized by its phenoxy and aniline functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with 2-methylaniline in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) in DMF under an inert atmosphere.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters in the presence of a base.
Major Products Formed
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline involves its interaction with molecular targets through its functional groups. The electron-withdrawing fluorine atoms enhance its reactivity, allowing it to form stable complexes with enzymes or receptors. This interaction can modulate biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-(trifluoromethyl)pyridine
- 3,5-Difluoro-2,4,6-trinitroanisole
- 2,6-Difluoro-3-(trifluoromethyl)pyridine
Uniqueness
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The combination of phenoxy and aniline groups, along with multiple fluorine atoms, makes it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C14H10F5NO |
---|---|
Molecular Weight |
303.23 g/mol |
IUPAC Name |
3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline |
InChI |
InChI=1S/C14H10F5NO/c1-7-11(20)3-2-4-12(7)21-13-9(15)5-8(6-10(13)16)14(17,18)19/h2-6H,20H2,1H3 |
InChI Key |
ONBYJUGFUSSZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.